(S)-(+)-2-Phenylglycine methyl ester hydrochloride

Description

The exact mass of the compound (S)-Methyl 2-amino-2-phenylacetate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

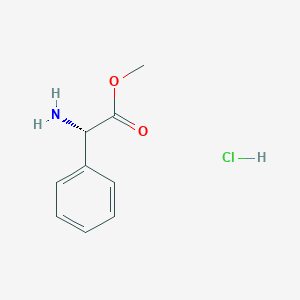

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-2-amino-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h2-6,8H,10H2,1H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHMTBUWTGVEFG-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10459060 | |

| Record name | Methyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15028-39-4 | |

| Record name | Methyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-2-Phenylglycine methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-(+)-2-Phenylglycine methyl ester hydrochloride CAS number

An In-depth Technical Guide to (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride

CAS Number: 15028-39-4

This technical guide provides a comprehensive overview of this compound, a pivotal chiral building block for researchers, scientists, and professionals in drug development and peptide synthesis. The document details its chemical properties, synthesis protocols, and key applications, presenting data in a clear, structured format.

Physicochemical Properties

This compound is a white to off-white solid material.[1][2] It is the hydrochloride salt of the methyl ester of (S)-Phenylglycine, making it more soluble and stable for use as an intermediate in various chemical syntheses.[1] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 15028-39-4 | [1][3][4] |

| Molecular Formula | C₉H₁₁NO₂·HCl | [1][3][4] |

| Linear Formula | C₆H₅CH(NH₂)CO₂CH₃·HCl | [3] |

| Molecular Weight | 201.65 g/mol | [2][4] |

| Appearance | White to off-white powder or solid | [1][2] |

| Melting Point | ~187-200 °C (with decomposition) | [1][3] |

| Purity | ≥95% to ≥99% (depending on grade) | [1][2] |

| Optical Rotation | [α]20/D +120° to +142.8° (c=1 in H₂O or MeOH) | [1][3] |

| MDL Number | MFCD00077158 | [1] |

| PubChem ID | 2827638 | [1] |

Synthesis and Experimental Protocols

The primary method for synthesizing amino acid methyl ester hydrochlorides is the direct esterification of the corresponding amino acid. The most common industrial methods involve using methanol as both the solvent and reagent, with an acid catalyst or a chlorinating agent.

General Synthesis via Thionyl Chloride Method

This protocol is adapted from established procedures for the synthesis of phenylglycine methyl ester hydrochloride enantiomers.[5][6][7] It involves the reaction of (S)-2-Phenylglycine with thionyl chloride in methanol.

Experimental Protocol:

-

Reaction Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add (S)-2-Phenylglycine and methanol (e.g., a mass ratio of 1:4 to 1:5, Phenylglycine to methanol).[5][6]

-

Reagent Addition: Stir the suspension until it is uniform. Slowly add thionyl chloride dropwise via a constant pressure dropping funnel. The reaction is exothermic; maintain the internal temperature below 55°C during the addition.[5][6]

-

Reaction: After the addition is complete, heat the mixture to reflux (typically 60-65°C) and maintain for 0.5 to 2.5 hours until the reaction is complete (monitored by TLC or HPLC).[5][6]

-

Work-up and Isolation: After the reaction, cool the mixture. The product can be isolated by vacuum distillation to remove excess methanol, followed by temperature-controlled cooling crystallization.[5][6]

-

Purification: The resulting crystals are filtered, washed with a small amount of cold methanol, and dried under a vacuum to yield the final this compound product.[5][6]

Applications in Drug Development

As a chiral intermediate, this compound is a valuable component in the asymmetric synthesis of complex, enantiomerically pure compounds.[1][8] Its primary applications are in pharmaceutical and peptide synthesis.

Chiral Intermediate in Pharmaceutical Synthesis

The compound serves as a crucial building block for incorporating the phenylglycine moiety into larger, biologically active molecules. This is critical in medicinal chemistry, where the specific stereochemistry of a drug is often essential for its efficacy and safety.[1][8]

Reagent in Peptide Synthesis

The compound is widely used in both solid-phase and solution-phase peptide synthesis to create complex peptides with specific biological functions.[1][9] The hydrochloride salt protects the amine group, which is deprotected in situ during the coupling reaction.

General Experimental Protocol for Peptide Coupling:

-

Amine Deprotection: The N-terminal protected amino acid or peptide chain (Peptide-AA1-NH-Protect) is deprotected to expose the free amine.

-

Carboxyl Activation: In a separate vessel, the carboxylic acid of the incoming protected amino acid (e.g., Fmoc-AA2-OH) is activated using a coupling reagent (e.g., PyBOP, HOBT).

-

Coupling: The free amine of this compound (after neutralization of the HCl salt with a non-nucleophilic base like N-methylmorpholine or triethylamine) is reacted with the activated carboxyl group of the incoming amino acid to form a new peptide bond.[10][11]

-

Work-up: The reaction mixture is worked up to remove byproducts and unreacted reagents, yielding the protected dipeptide ester. The cycle can be repeated to elongate the peptide chain.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [cymitquimica.com]

- 3. (S)-(+)-2-Phenylglycine methyl ester 97 15028-39-4 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN104829478B - A kind of preparation technology of D-phenylglycine methyl ester hydrochloride crystal - Google Patents [patents.google.com]

- 7. CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

In-Depth Technical Guide: (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-(+)-2-Phenylglycine methyl ester hydrochloride, a pivotal chiral building block in synthetic organic chemistry and drug development. This document details its physicochemical properties, outlines a standard synthesis protocol, and illustrates its primary application in peptide synthesis.

Core Data Presentation

This compound is a commercially available compound, crucial for the stereospecific synthesis of various complex molecules. Its key quantitative properties are summarized below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 201.65 g/mol | |

| Molecular Formula | C₉H₁₁NO₂·HCl | |

| CAS Number | 15028-39-4 | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 200 °C (decomposes) | |

| Optical Activity | [α]20/D +120° (c=1 in H₂O) | |

| Purity | ≥97% |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the esterification of (S)-(+)-2-Phenylglycine. Several methods are reported in the literature, with the thionyl chloride and sulfuric acid methods being prevalent. Below is a detailed representative protocol based on the thionyl chloride method.

Synthesis of this compound via Fischer Esterification

This protocol describes the esterification of (S)-(+)-2-Phenylglycine using methanol and a strong acid catalyst, a common and effective method for producing amino acid esters.

Materials:

-

(S)-(+)-2-Phenylglycine

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend (S)-(+)-2-Phenylglycine (1 equivalent) in anhydrous methanol (5-10 mL per gram of amino acid).

-

Acid Addition: Cool the suspension in an ice bath. Slowly add concentrated sulfuric acid (1.2 equivalents) dropwise to the stirred suspension. The addition should be done carefully to control the exothermic reaction.

-

Reflux: After the addition of the acid is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the reaction mixture).

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (S)-(+)-2-Phenylglycine methyl ester.

-

Hydrochloride Salt Formation: To obtain the hydrochloride salt, dissolve the crude ester in a minimal amount of anhydrous diethyl ether and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain pure this compound.

Key Applications and Workflows

This compound is a valuable chiral intermediate, primarily utilized in the synthesis of peptides and as a chiral resolving agent.[1][2][3] Its application in solid-phase peptide synthesis (SPPS) is a cornerstone of modern drug discovery and development.[1]

Workflow: Application in Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the logical workflow of incorporating an amino acid, such as (S)-(+)-2-Phenylglycine, into a growing peptide chain during solid-phase peptide synthesis. This process involves sequential deprotection and coupling steps.

Workflow for Solid-Phase Peptide Synthesis.

This workflow highlights the cyclical nature of SPPS, where the hydrochloride salt of the amino acid ester is typically converted to the free amine in situ or prior to the coupling step. The use of chiral building blocks like (S)-(+)-2-Phenylglycine methyl ester is essential for producing peptides with specific three-dimensional structures and biological activities. This compound is also instrumental in the synthesis of important pharmaceuticals, including beta-lactam antibiotics like cephalexin.[4]

References

An In-depth Technical Guide to the Physical Properties of (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the key physical and chemical properties of (S)-(+)-2-Phenylglycine methyl ester hydrochloride, a crucial intermediate in pharmaceutical and organic synthesis. It includes quantitative data, detailed experimental protocols, and a workflow diagram for its synthesis.

Chemical Identity and Structure

This compound is the hydrochloride salt of the methyl ester of (S)-phenylglycine.[1] As a chiral building block, it is widely used in asymmetric synthesis and is a key component in the development of various pharmaceuticals.[1] Its structure incorporates a protected carboxylic acid (as a methyl ester) and a protonated amine, which enhances its stability and solubility in certain solvents.[1]

-

IUPAC Name: methyl (2S)-2-amino-2-phenylacetate;hydrochloride[2]

-

Synonyms: L-Phenylglycine methyl ester hydrochloride, (S)-(+)-2-Aminophenylacetic acid methyl ester hydrochloride, L-Phg-OMe·HCl[1]

Physical and Chemical Properties

The physical properties of this compound are critical for its handling, storage, and application in synthesis. The compound typically appears as a white to off-white solid powder.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties reported for this compound. It is important to note the conditions under which these values were measured, as they can vary.

| Property | Value | Conditions / Notes | Source(s) |

| Melting Point | 187 - 189 °C | [1] | |

| 200 °C | (decomposes) | [3] | |

| Optical Rotation | [α]²⁰/D = +142.8 ± 2° | c = 1 in Methanol | [1] |

| [α]²⁰/D = +120° | c = 1 in Water | ||

| Purity | ≥ 99% | HPLC | [1] |

| 97% | |||

| Appearance | White to off-white powder/solid | [1] | |

| Solubility | Described as having excellent solubility, but quantitative data is not readily available in the literature.[1] | [1] | |

| Polar Surface Area | 52.3 Ų | Computed | [2] |

Experimental Protocols

Detailed methodologies are essential for reproducing and verifying the physical data associated with a compound. The following sections describe the general protocols used to determine the properties listed above.

Synthesis via Esterification

A common method for the preparation of amino acid methyl ester hydrochlorides is the direct esterification of the corresponding amino acid.[5] One established protocol involves the use of thionyl chloride in methanol.[6][7]

Protocol: Esterification using Thionyl Chloride

-

Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with (S)-Phenylglycine and methanol.

-

Reagent Addition: The mixture is cooled in an ice bath. Thionyl chloride is added dropwise to the stirred suspension while maintaining a low temperature (e.g., 50-55°C).[6][7]

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux (e.g., 60-65°C) for a specified period (e.g., 0.5-1 hour) to drive the reaction to completion.[6][7]

-

Isolation: The reaction mixture is concentrated under reduced pressure using a rotary evaporator. This removes excess methanol and thionyl chloride, yielding the crude hydrochloride salt.

-

Purification: The resulting solid can be purified by crystallization. This often involves techniques like temperature-controlled cooling crystallization, followed by filtration, washing with a cold solvent, and drying under vacuum to yield the final product.[7]

Measurement of Optical Rotation

Optical rotation is a critical measure of enantiomeric purity.

Protocol:

-

Sample Preparation: A solution of the compound is prepared by accurately weighing a sample and dissolving it in a specific volume of a specified solvent (e.g., methanol or water) to a known concentration (c), typically expressed in g/100mL.[1]

-

Measurement: The solution is placed in a polarimeter cell of a known path length.

-

Analysis: The optical rotation (α) is measured at a specific temperature (e.g., 20°C) using the D-line of a sodium lamp (589 nm).

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where 'l' is the path length in decimeters and 'c' is the concentration.

Determination of Melting Point

The melting point is a key indicator of purity.

Protocol:

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube.

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus.

-

Analysis: The sample is heated at a slow, controlled rate.

-

Determination: The temperature range from which the sample first begins to melt until it becomes completely liquid is recorded as the melting point range. The notation "(dec.)" indicates that the compound decomposes at or near its melting point.

Applications and Workflows

This compound serves primarily as a building block in organic synthesis. Its protected carboxylic acid and available amino group make it suitable for solution-phase peptide synthesis . Furthermore, its defined stereochemistry is leveraged in asymmetric synthesis to produce enantiomerically pure target molecules, particularly in the pharmaceutical industry.[1]

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound from its parent amino acid, as described in the experimental protocols.

Caption: Synthetic workflow for the esterification of (S)-Phenylglycine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H12ClNO2 | CID 11217910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN104829478B - A kind of preparation technology of D-phenylglycine methyl ester hydrochloride crystal - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility of (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride

This technical guide provides a comprehensive overview of the solubility of (S)-(+)-2-Phenylglycine methyl ester hydrochloride for researchers, scientists, and drug development professionals. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative information and presents a detailed, standardized experimental protocol for the quantitative determination of its solubility.

Introduction

This compound is a crucial chiral intermediate in the synthesis of various pharmaceuticals, including semi-synthetic antibiotics. Its solubility is a critical physicochemical parameter that influences its handling, formulation, and reaction kinetics in various solvent systems. This guide aims to provide a clear understanding of its solubility characteristics.

Solubility Data

Exhaustive searches of scientific databases and literature have revealed a lack of specific quantitative solubility data for this compound. However, qualitative solubility information has been reported by various chemical suppliers and in safety data sheets. This information is summarized in the table below.

Table 1: Qualitative Solubility of this compound and its Enantiomer

| Solvent | Solubility | Enantiomer |

| Water | Soluble | D-(-) |

| Methanol | Soluble | D-(-) |

| Ethanol | Soluble | D-(-) |

| Chloroform | Soluble | (R)-(-) |

| Dichloromethane | Soluble | (R)-(-) |

| Ethyl Acetate | Soluble | (R)-(-) |

| Dimethyl Sulfoxide (DMSO) | Soluble | (R)-(-) |

| Acetone | Soluble | (R)-(-) |

Note: The solubility for the (S)-(+) enantiomer is expected to be identical to its (R)-(-) enantiomer in achiral solvents.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid.[1]

3.1. Principle

The shake-flask method involves agitating an excess amount of the solid solute in a specific solvent at a constant temperature until equilibrium is achieved. The concentration of the dissolved solute in the supernatant is then measured to determine the solubility.

3.2. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., water, methanol, ethanol, etc., analytical grade)

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

pH meter (for aqueous solutions)

3.3. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Dilute the filtered sample with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the solute concentration in the experimental samples.

-

-

Data Reporting:

-

Calculate the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Report the solubility value along with the solvent, temperature, and analytical method used.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

References

Spectral Analysis of (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral characteristics of (S)-(+)-2-Phenylglycine methyl ester hydrochloride, a key chiral building block in synthetic organic chemistry and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols and workflow visualizations. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Molecular Structure and Spectroscopic Overview

This compound is a salt of the methyl ester of the non-proteinogenic amino acid, phenylglycine. Its structure comprises a chiral center, an aromatic phenyl group, an ester functional group, and an ammonium group. Each of these structural features gives rise to characteristic signals in different spectroscopic techniques, allowing for unambiguous identification and structural elucidation.

The relationship between the spectroscopic techniques and the structural information they provide is illustrated in the diagram below.

Caption: Relationship between spectroscopic techniques and structural elucidation.

Quantitative Spectral Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound. Note that NMR chemical shifts are referenced to tetramethylsilane (TMS) and can vary slightly depending on the solvent and concentration.

¹H NMR Spectral Data (Expected)

Solvent: Deuterium Oxide (D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~5.20 | Singlet | 1H | Methine proton (α-CH) |

| ~3.80 | Singlet | 3H | Methyl protons (OCH₃) |

Note: The amine protons (NH₃⁺) are typically broad and may exchange with D₂O, often not appearing as a distinct signal.

¹³C NMR Spectral Data (Expected)

Solvent: Deuterium Oxide (D₂O)

| Chemical Shift (δ, ppm) | Assignment |

| ~171 | Carbonyl carbon (C=O) |

| ~133 | Quaternary aromatic carbon (C-ipso) |

| ~130 | Aromatic carbons (C-ortho/meta/para) |

| ~129 | Aromatic carbons (C-ortho/meta/para) |

| ~128 | Aromatic carbons (C-ortho/meta/para) |

| ~58 | Methine carbon (α-CH) |

| ~54 | Methyl carbon (OCH₃) |

Infrared (IR) Spectroscopy Data (Expected)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3100-2800 | Strong, Broad | N-H stretch (Ammonium, NH₃⁺) |

| 3050-3020 | Medium | Aromatic C-H stretch |

| ~1740 | Strong | C=O stretch (Ester) |

| ~1600, ~1490 | Medium | C=C stretch (Aromatic ring) |

| ~1220 | Strong | C-O stretch (Ester) |

Mass Spectrometry (MS) Data (Expected)

Ionization Method: Electron Ionization (EI) on the free base, Phenylglycine methyl ester (C₉H₁₁NO₂)

| m/z | Relative Intensity | Assignment |

| 165 | Moderate | [M]⁺ (Molecular Ion) |

| 106 | Strong | [M - COOCH₃]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed protocols for the spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

This compound

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

NMR tubes (5 mm)

-

Pipettes and vials

Procedure:

-

Weigh approximately 10-20 mg of the sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of D₂O to the vial.

-

Vortex the vial until the sample is fully dissolved.

-

Transfer the solution to an NMR tube using a pipette.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of 12 ppm centered at 6 ppm is typically sufficient.

-

Acquire the ¹³C NMR spectrum. A spectral width of 220 ppm is generally used. A proton-decoupled pulse sequence should be employed to obtain singlets for all carbon signals.

-

Process the acquired data (Fourier transform, phase correction, and baseline correction) and reference the spectra using the residual solvent peak or an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Materials:

-

This compound

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle

-

Pellet press

Procedure (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of the sample with approximately 100-200 mg of dry KBr in an agate mortar.

-

Continue grinding until a fine, homogeneous powder is obtained.

-

Transfer the powder to the pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of air prior to running the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the free base and analyze its fragmentation pattern.

Materials:

-

This compound

-

Methanol (HPLC grade)

-

Dilute ammonium hydroxide solution

-

Vials and syringes

Procedure (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (~1 mg/mL) in methanol.

-

To analyze the free base, a small amount of dilute ammonium hydroxide can be added to the solution to neutralize the hydrochloride salt.

-

Introduce the sample into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode. A scan range of m/z 50-500 is typically adequate.

-

The mass spectrum should show the protonated molecule [M+H]⁺ of the free base (C₉H₁₁NO₂) at m/z 166.

-

If fragmentation data is required, perform a tandem MS (MS/MS) experiment by selecting the precursor ion at m/z 166 and applying collision-induced dissociation (CID).

Workflow and Data Interpretation

The overall workflow for the spectral analysis of this compound is a systematic process of data acquisition and interpretation to confirm the molecule's identity and purity.

Caption: General workflow for spectral analysis and structural confirmation.

By combining the data from these three powerful analytical techniques, researchers can confidently verify the structure, identify functional groups, and determine the molecular weight of this compound, ensuring its suitability for downstream applications in research and development.

An In-depth Technical Guide to the Synthesis of (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of (S)-(+)-2-Phenylglycine methyl ester hydrochloride, an important chiral building block in the pharmaceutical industry. The document details the prevalent synthetic methodology, presents quantitative data in a structured format, and includes detailed experimental protocols.

Introduction

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including semi-synthetic β-lactam antibiotics. The esterification of (S)-(+)-2-Phenylglycine to its methyl ester and subsequent conversion to the hydrochloride salt is a critical step to improve its stability and handling properties for further synthetic transformations. This guide focuses on the widely utilized Fischer esterification method, employing thionyl chloride and methanol.

Synthetic Pathway

The primary method for the synthesis of this compound is the Fischer esterification of (S)-(+)-2-Phenylglycine. In this reaction, methanol serves as both the solvent and the esterifying agent, while thionyl chloride is used to generate anhydrous hydrochloric acid in situ, which catalyzes the reaction and also forms the final hydrochloride salt.

The overall reaction is as follows:

(S)-(+)-2-Phenylglycine + CH₃OH + SOCl₂ → this compound + SO₂ + HCl

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the quantitative data from various reported experimental protocols for the synthesis of phenylglycine methyl ester hydrochloride. While the cited examples specifically use the D-enantiomer, the reaction conditions are directly applicable to the synthesis of the (S)-(+)-enantiomer starting from (S)-(+)-2-Phenylglycine.

| Parameter | Embodiment 1[1][2] | Embodiment 2[1][2] | Embodiment 3[1][2] |

| Starting Material | 70g D-Phenylglycine | 25g D-Phenylglycine | 94g D-Phenylglycine |

| Methanol | 300mL | 200mL | 300mL |

| Thionyl Chloride | 60mL | 20mL | 85mL |

| Addition Time | 1.5 hours | Not specified | 1.5 hours |

| Addition Temperature | 55°C | 50°C | 50°C |

| Reflux Temperature | 60°C | 65°C | 60°C |

| Reflux Time | 0.5 hours | 1 hour | 1 hour |

| Crystallization Temp. | 15°C | Not specified | Not specified |

| Drying Temperature | 55°C | Not specified | Not specified |

| Drying Time | 3 hours | Not specified | Not specified |

| Product Purity | >99%[1] | Not specified | Not specified |

Experimental Protocols

The following are detailed experimental protocols adapted for the synthesis of this compound.

Protocol 1: General Laboratory Scale Synthesis [1][2]

-

Charging the Reactor: In a 500mL four-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser, add 300mL of methanol followed by 70g of (S)-(+)-2-Phenylglycine.

-

Stirring: Begin stirring the mixture to form a suspension.

-

Addition of Thionyl Chloride: Slowly add 60mL of thionyl chloride to the suspension via the dropping funnel over a period of 1.5 hours. Maintain the internal temperature of the reactor at or below 55°C during the addition. The reaction is exothermic.

-

Reflux: After the addition is complete, heat the reaction mixture to 60°C and maintain it at reflux for 30 minutes.

-

Cooling and Crystallization: After the reflux period, cool the reaction mixture to 15°C to induce crystallization of the product.

-

Isolation: Filter the crystalline product and wash the filter cake with a small amount of cold methanol.

-

Drying: Dry the product in a vacuum oven at 55°C for 3 hours to obtain this compound.

Protocol 2: Alternative Esterification using Trimethylchlorosilane

This method provides a milder alternative to thionyl chloride.

-

Charging the Reactor: In a round-bottom flask, suspend 0.1 mol of (S)-(+)-2-Phenylglycine in 100 mL of methanol.

-

Addition of TMSCl: Slowly add 0.2 mol of freshly distilled trimethylchlorosilane (TMSCl) to the stirred suspension at room temperature.

-

Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

Logical Relationship of Reagents and Reaction Steps

Caption: Key steps in the esterification and salt formation process.

Safety Considerations

-

Thionyl chloride is a corrosive and toxic substance. It reacts violently with water and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

-

Methanol is flammable and toxic. Avoid inhalation and contact with skin.

-

The reaction between thionyl chloride and methanol is exothermic and generates gaseous byproducts (SO₂ and HCl). Proper temperature control and ventilation are crucial.

Conclusion

The synthesis of this compound via Fischer esterification using methanol and thionyl chloride is a robust and well-established method. The procedure is straightforward and provides high yields and purity. The choice of esterification agent (thionyl chloride vs. TMSCl) may depend on the scale of the synthesis and the desired reaction conditions. This guide provides the necessary technical details for researchers and professionals to successfully implement this synthesis in a laboratory or production setting.

References

(S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-2-Phenylglycine methyl ester hydrochloride is a crucial chiral building block and key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its specific stereochemistry makes it an invaluable tool in asymmetric synthesis, allowing for the creation of enantiomerically pure molecules, a critical aspect in modern drug development. This technical guide provides an in-depth overview of its chemical structure, properties, synthesis, and applications.

Chemical Structure and Identifiers

This compound is the hydrochloride salt of the methyl ester of (S)-phenylglycine. The presence of the chiral center at the alpha-carbon is fundamental to its utility in stereoselective synthesis.

Linear Formula: C₆H₅CH(NH₂)CO₂CH₃·HCl[1]

SMILES String: Cl[H].COC(=O)--INVALID-LINK--c1ccccc1[1]

InChI Key: DTHMTBUWTGVEFG-QRPNPIFSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| CAS Number | 15028-39-4 | [1][2][3] |

| Molecular Weight | 201.65 g/mol | [1][2][4] |

| Appearance | White to off-white solid or powder | [3][4] |

| Melting Point | 187-189 °C; 200 °C (decomposes) | [1][3] |

| Optical Rotation | [α]20/D +120° (c=1 in H₂O); [α]D20 = +142.8 ± 2° (c=1 in MeOH) | [1][3] |

| Purity | ≥97%; ≥99% (HPLC) | [1][3][4] |

| Storage Conditions | Store at 0-8 °C | [3] |

Applications in Research and Development

The unique structural features of this compound make it a versatile reagent in several areas of chemical and pharmaceutical research.

-

Pharmaceutical Synthesis: It serves as a vital intermediate in the synthesis of various pharmaceuticals, particularly in the creation of amino acid derivatives designed to enhance drug efficacy.[3] The enantiomer, (R)-(-)-2-Phenylglycine methyl ester hydrochloride, is noted for its role in constructing complex chiral drugs.[5]

-

Peptide Synthesis: This compound is frequently utilized in solution-phase and solid-phase peptide synthesis.[1][3][6] Peptides play crucial roles in biological systems, and their synthesis is fundamental to drug discovery.[5]

-

Asymmetric Synthesis and Chiral Catalysis: It is employed as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds, which is essential for developing safe and effective medications.[3] It is also used in the development of chiral catalysts.[3]

-

Biochemical Research: As a derivative of the amino acid glycine, it is used in studies involving enzyme interactions and neurotransmitter systems.[3][6] This research can provide valuable insights into various neurological conditions.[3]

-

Potential Therapeutic Effects: Some studies have indicated that this compound may have a protective effect against prostate cancer in animal models.[4] It has also been shown to inhibit nitric oxide synthase, which could have implications for inflammatory diseases and asthma.[4]

Experimental Protocol: Synthesis

The following is a generalized experimental protocol for the synthesis of phenylglycine methyl ester hydrochloride, based on methods reported for the D-enantiomer, which are applicable to the synthesis of the (S)-enantiomer.[7][8] The procedure involves the esterification of phenylglycine using thionyl chloride in methanol.

Materials:

-

(S)-2-Phenylglycine

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

An appropriate solvent for crystallization (e.g., a mixture of methanol and a less polar solvent like cyclohexane or toluene)[8]

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, suspend (S)-2-Phenylglycine in methanol.

-

Esterification: Cool the suspension and slowly add thionyl chloride via the dropping funnel, maintaining a controlled temperature (e.g., below 55°C) to manage the exothermic reaction.[7][8]

-

Reaction Completion: After the addition is complete, heat the mixture to reflux (around 55-65°C) for a period of 0.5 to 2.5 hours to ensure the reaction goes to completion.[7][8]

-

Solvent Removal: After the reaction, remove the excess methanol and HCl, often through azeotropic distillation under vacuum with a suitable solvent like cyclohexane or toluene.[8]

-

Crystallization: Cool the resulting solution to induce crystallization of the this compound product. The final temperature for crystallization can be controlled (e.g., 0-15°C) to optimize yield and purity.[8]

-

Isolation and Drying: Isolate the crystalline product by filtration, wash it with a small amount of cold methanol, and then dry it under vacuum.[8]

Workflow and Pathway Diagrams

The following diagrams illustrate the synthesis workflow and the role of this compound as a chiral building block.

References

- 1. (S)-(+)-2-苯甘氨酸甲酯 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CN104829478B - A kind of preparation technology of D-phenylglycine methyl ester hydrochloride crystal - Google Patents [patents.google.com]

- 8. CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Google Patents [patents.google.com]

(S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride: A Technical Overview of its Mechanism and Application

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Action and Utility of (S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride.

While primarily recognized as a crucial component in synthetic organic chemistry, emerging information suggests a potential, though not fully elucidated, biological role for this compound. This guide provides a comprehensive overview of its established applications as a chiral auxiliary and its reported biological activities, offering a dual perspective for the scientific community.

Section 1: Biological Activity and Postulated Mechanism of Action

Recent vendor-supplied information indicates that this compound may act as an inhibitor of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO)[1][2]. NO is a critical signaling molecule involved in a wide array of physiological and pathological processes. By inhibiting NOS, this compound could theoretically modulate NO levels, which may explain its reported inhibitory effects on bronchial hyperresponsiveness in animal models of asthma and ischemic reperfusion injury[1][2].

Furthermore, it has been suggested to inhibit nitrogen-induced allergic reactions and inflammatory diseases[1][2]. A protective effect against prostate cancer has been observed in animal models, although it was found to be inactive against prostate cancer cells in vitro[1][2]. This discrepancy could be attributed to poor cell membrane penetration or an inability to reach its intracellular target[1][2].

It is critical to note that these biological activities are reported primarily in product descriptions and require substantiation through rigorous, peer-reviewed scientific studies. The precise molecular interactions and the specific signaling pathways involved remain to be determined.

Postulated Biological Signaling Pathway

Caption: Postulated inhibitory action on nitric oxide synthesis.

Section 2: Established Role as a Chiral Auxiliary in Asymmetric Synthesis

The primary and well-documented application of this compound is in the field of stereochemistry, where it serves as a chiral auxiliary or a chiral building block[3][4]. Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction, enabling the selective production of a desired enantiomer[4].

Its utility is also noted in peptide synthesis and as a chiral anisotropic reagent for determining the absolute configuration of various chiral carboxylic acids[5][6][7].

Mechanism in Asymmetric Synthesis: The fundamental principle involves attaching the chiral (S)-(+)-2-Phenylglycine methyl ester to an achiral substrate molecule. The inherent chirality of the phenylglycine moiety sterically directs subsequent chemical reactions, favoring the formation of one diastereomer over the other. After the desired stereocenter is created, the chiral auxiliary is cleaved from the product, yielding an enantiomerically enriched compound. The auxiliary can often be recovered for reuse.

General Workflow for Chiral Auxiliary Use

Caption: Generalized workflow of asymmetric synthesis.

Section 3: Quantitative Data

Limited quantitative data is available in the public domain regarding the biological activity of this compound. The following table summarizes its key chemical and physical properties.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₂·HCl | [8] |

| Molecular Weight | 201.65 g/mol | [1][8] |

| Melting Point | 187-189 °C | [3] |

| Optical Rotation | [α]20/D +120° (c=1 in H₂O) | |

| Appearance | White to off-white solid | [2][3] |

Section 4: Experimental Protocols

Detailed experimental protocols for the biological assays mentioned are not available in the cited literature. However, a representative protocol for its application in chemical synthesis is provided below.

Protocol: Synthesis of Amides from Carboxylic Acids using Phenylglycine Methyl Ester (PGME)

This protocol is adapted from a general method for determining the absolute configuration of chiral carboxylic acids, which demonstrates the chemical utility of this compound[9].

Objective: To couple a chiral carboxylic acid with (S)-(+)-2-Phenylglycine methyl ester to form a diastereomeric amide for NMR analysis.

Materials:

-

Chiral carboxylic acid

-

This compound

-

DCC (N,N'-Dicyclohexylcarbodiimide) or other suitable coupling agent

-

HOBt (Hydroxybenzotriazole)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (TEA) or other suitable base

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Preparation: In a round-bottom flask, dissolve the chiral carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM.

-

Neutralization: Cool the mixture to 0 °C in an ice bath. Add TEA (1.1 eq) dropwise to neutralize the hydrochloride salt.

-

Coupling: Add the coupling agent, DCC (1.2 eq), to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomeric amides.

Note: The resulting diastereomers can then be analyzed, typically by ¹H NMR spectroscopy, to determine the stereochemistry of the original carboxylic acid.

Conclusion

This compound is a compound with a well-established and valuable role in synthetic organic chemistry. Its function as a chiral auxiliary is a cornerstone of modern asymmetric synthesis. While preliminary data suggests potential biological activities, including the inhibition of nitric oxide synthase, these findings require substantial further investigation and validation by the scientific community. Future research should focus on elucidating the specific molecular targets and signaling pathways to confirm and expand upon these initial observations.

References

- 1. This compound | 15028-39-4 | FP41728 [biosynth.com]

- 2. This compound [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. (R)-(-)-2-Phenylglycine methyl ester = 95 19883-41-1 [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Phenylglycine methyl ester, a useful tool for absolute configuration determination of various chiral carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. pubs.acs.org [pubs.acs.org]

The Enduring Versatility of Phenylglycine: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylglycine and its derivatives represent a fascinating and enduring class of non-proteinogenic amino acids that have carved a significant niche in the landscape of organic chemistry and drug discovery. From their early industrial application in the synthesis of dyes to their contemporary role as crucial chiral building blocks and pharmacologically active agents, the journey of phenylglycine derivatives is a testament to their remarkable chemical versatility. This technical guide provides an in-depth exploration of the discovery, history, and diverse applications of these compounds, with a focus on their synthesis, biological activities, and the experimental methodologies that underpin their study.

A Historical Timeline: From Dyes to Drugs

The story of phenylglycine derivatives begins not in the realm of medicine, but in the burgeoning chemical industry of the late 19th and early 20th centuries.

-

1897-1901: The Dawn of Industrial Synthesis with N-Phenylglycine. The first commercially practical route for the synthesis of the iconic dye, indigo, is credited to Johannes Pfleger in 1901. This process utilized N-phenylglycine, which was treated with a molten mixture of sodium hydroxide, potassium hydroxide, and sodamide to produce indoxyl, the precursor to indigo.[1] This marked a pivotal moment in the history of synthetic dyes, transitioning production from plant-based sources to large-scale chemical manufacturing. By 1914, synthetic indigo production had vastly surpassed that from natural sources.[1]

-

Early 20th Century: Elucidation of Phenylglycine Synthesis. The foundational synthesis of phenylglycine itself was established through methods like the Strecker synthesis, which involves the reaction of benzaldehyde, an amine, and a cyanide source.[2] Early procedures for preparing DL-phenylglycine also included the hydrolysis of α-aminophenylacetonitrile.[3]

-

1960s: The Antibiotic Revolution and the Rise of D-Phenylglycine. The discovery of penicillin and the subsequent quest for semi-synthetic derivatives with broader activity brought D-phenylglycine to the forefront of medicinal chemistry. It was found that the acylation of 6-aminopenicillanic acid (6-APA) with D-(-)-α-phenylglycine yielded ampicillin, a broad-spectrum β-lactam antibiotic.[4] This discovery, with ampicillin first marketed in the UK in 1961, solidified the importance of phenylglycine derivatives in treating bacterial infections.[4] The development of the "Dane salt" method provided an efficient way to protect the amino group of D-phenylglycine during the synthesis of ampicillin and other semi-synthetic penicillins.[5]

-

1960s-1970s: Phenylglycine in Natural Products. During this period, phenylglycine was identified as a constituent of various peptide antibiotics produced by microorganisms. Notably, it was found in virginiamycin S and streptogramin B, highlighting its role in naturally occurring bioactive compounds.[6]

-

Late 20th Century to Present: A Versatile Tool in Asymmetric Synthesis and Drug Discovery. The unique structural feature of phenylglycine, with a stereocenter directly attached to the phenyl ring, made its derivatives highly valuable as chiral auxiliaries in asymmetric synthesis.[7] This has been extensively utilized in the stereoselective synthesis of other α-amino acids and β-lactams.[7] In parallel, researchers began to explore the diverse pharmacological activities of phenylglycine derivatives themselves, leading to the discovery of compounds with anticonvulsant, antidiabetic, and neuroprotective properties.[8][9][10] A significant area of research has focused on phenylglycine derivatives as antagonists of metabotropic glutamate receptors (mGluRs), offering potential treatments for neurological disorders.

Quantitative Data on Phenylglycine Derivatives

The pharmacological activity of phenylglycine derivatives spans a wide range of biological targets. The following tables summarize key quantitative data for representative compounds in different therapeutic areas.

Table 1: Anticonvulsant Activity of Phenylglycinamide Derivatives

| Compound | Maximal Electroshock (MES) Test ED₅₀ (mg/kg) | 6 Hz Seizure Model (32 mA) ED₅₀ (mg/kg) | 6 Hz Seizure Model (44 mA) ED₅₀ (mg/kg) | Reference |

| 53 | 89.7 | 29.9 | 68.0 | [9] |

| 60 | 73.6 | 24.6 | 56.3 | [9] |

| 14 | 49.6 | 31.3 | 63.2 | [10] |

Table 2: Activity of Phenylglycine Derivatives as PPARγ Agonists

| Compound | PPRE Relative Activity (%) at 10 µg/mL | EC₅₀ (µM) | Reference |

| M5 | 105.04 | - | [8] |

| TM4h | 120.42 | - | [8] |

| 6a | - | 5.61 (IC₅₀) | [11] |

| 6b | - | 6.82 (IC₅₀) | [11] |

Table 3: Physicochemical Properties of Selected Phenylglycine Derivatives

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | LogP | Reference |

| DL-Phenylglycine | C₈H₉NO₂ | 151.16 | 290 | -2.07 | [2][12] |

| N-Phenylglycine | C₈H₉NO₂ | 151.16 | 127-128 | 1.183 | [13] |

| Ampicillin | C₁₆H₁₉N₃O₄S | 349.4 | - | - | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of phenylglycine derivatives.

Synthesis of D-Phenylglycine Dane Salt

Objective: To prepare the potassium salt of N-(1-methoxycarbonyl-propen-2-yl)-D-phenylglycine, a key intermediate for the synthesis of ampicillin.

Materials:

-

D-phenylglycine

-

Potassium hydroxide

-

Methyl acetoacetate

-

Methanol or Isopropanol

-

Aromatic hydrocarbon (e.g., toluene) or alicyclic hydrocarbon for azeotropic removal of water

Procedure:

-

Dissolve D-phenylglycine in a mixed solvent of an alcohol (methanol or isopropanol) and an aromatic or alicyclic hydrocarbon.

-

Add an equimolar amount of potassium hydroxide to the solution.

-

Heat the mixture to 60-90 °C and add 1.15 molar equivalents of methyl acetoacetate dropwise.

-

Reflux the reaction mixture for 1-3 hours.

-

Remove the azeotropic mixture of water and the hydrocarbon solvent by distillation.

-

Cool the remaining solution to induce crystallization of the D-phenylglycine Dane salt.

-

Filter the crystals, wash with cold alcohol, and dry under vacuum.[14]

Synthesis of Ampicillin from D-Phenylglycine Dane Salt and 6-APA

Objective: To synthesize ampicillin by acylating 6-aminopenicillanic acid (6-APA) with a mixed anhydride of the D-phenylglycine Dane salt.

Materials:

-

D-Phenylglycine Dane Salt (from Protocol 3.1)

-

6-aminopenicillanic acid (6-APA)

-

Triethylamine

-

Trimethylchlorosilane

-

Methylene chloride

-

Dimethylacetamide

-

Ethyl acetate

-

Hydrochloric acid

-

β-naphthalene sulfonic acid solution

Procedure:

-

Preparation of Silylated 6-APA: In a suitable reactor, suspend 6-APA in methylene chloride. Add triethylamine, followed by the dropwise addition of trimethylchlorosilane, allowing the temperature to rise to around 35°C. Stir until the silylation is complete.[5]

-

Formation of Mixed Anhydride: In a separate reactor, dissolve the D-phenylglycine Dane salt in a mixture of methylene chloride and dimethylacetamide. Cool the solution to -45°C.

-

Acylation: Add the cooled, silylated 6-APA solution from step 1 to the mixed anhydride solution from step 2 all at once. The temperature will rise to approximately -30°C. Stir the reaction mixture at this temperature for several hours.[5]

-

Hydrolysis of the N-protected Ampicillin: Allow the reaction mixture to warm to -10°C and add water. Adjust the pH to 1.5 with concentrated hydrochloric acid and stir for about 15 minutes at 5°C to hydrolyze the N-protecting group.[5]

-

Isolation of Ampicillin: Separate the aqueous and organic layers. The aqueous layer contains the ampicillin. To precipitate the ampicillin as its naphthalene sulfonic acid salt, add ethyl acetate and an aqueous solution of β-naphthalene sulfonic acid while adjusting the pH to 1.2 with triethylamine at 5-10°C.[5]

-

Filter the precipitated ampicillin salt, wash, and dry.

Preclinical Screening of Phenylglycine Derivatives for Anticonvulsant Activity

Objective: To evaluate the potential anticonvulsant properties of a novel phenylglycine derivative using standard rodent models.

Materials:

-

Test phenylglycine derivative

-

Vehicle (e.g., 0.5% methylcellulose)

-

Pentylenetetrazole (PTZ)

-

Male Swiss mice

-

Corneal electrodes and an electroshock device

Procedure:

-

Compound Administration: Administer the test phenylglycine derivative intraperitoneally (i.p.) or orally (p.o.) to groups of mice at various doses. A vehicle control group receives the vehicle alone.

-

Pentylenetetrazole (PTZ)-Induced Seizure Test:

-

At a predetermined time after compound administration, administer a subcutaneous (s.c.) injection of PTZ (e.g., 85 mg/kg).[15]

-

Immediately place each mouse in an individual observation chamber and record seizure activity for 30 minutes.

-

Parameters to measure include latency to the first clonic seizure, seizure severity (using a standardized scale), and the number of seizure episodes.[15]

-

-

Maximal Electroshock (MES) Seizure Test:

-

Data Analysis:

-

For the PTZ test, compare the seizure parameters between the treated and vehicle control groups using appropriate statistical tests (e.g., ANOVA).

-

For the MES test, determine the median effective dose (ED₅₀) – the dose that protects 50% of the animals from THLE.[15]

-

Visualizing Molecular Mechanisms and Workflows

Signaling Pathway of Metabotropic Glutamate Receptor 5 (mGluR5) Antagonism

Phenylglycine derivatives have been instrumental in elucidating the roles of metabotropic glutamate receptors. The following diagram illustrates the signaling pathway of mGluR5 and the point of intervention for a phenylglycine-based antagonist.

Experimental Workflow for the Synthesis and Screening of Phenylglycine-based PPARγ Modulators

The development of novel drugs often follows a structured workflow, from initial design and synthesis to biological evaluation. The following diagram outlines a typical workflow for the discovery of phenylglycine-based PPARγ modulators for the potential treatment of type 2 diabetes.

Conclusion

The journey of phenylglycine and its derivatives through the annals of chemical history is a compelling narrative of scientific discovery and innovation. From their foundational role in the synthesis of indigo to their indispensable use in the production of life-saving antibiotics and their emergence as versatile chiral auxiliaries and promising therapeutic agents, these compounds have demonstrated remarkable adaptability. The continued exploration of phenylglycine derivatives in diverse areas of drug discovery, including neuroscience, metabolic diseases, and infectious diseases, ensures that their legacy will continue to evolve. This technical guide serves as a comprehensive resource for researchers, providing both a historical context and the practical experimental details necessary to harness the full potential of this remarkable class of molecules.

References

- 1. Indigo dye - Wikipedia [en.wikipedia.org]

- 2. Phenylglycine - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Ampicillin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. US4231954A - Dane salt and process for preparing aminopenicillins therefrom - Google Patents [patents.google.com]

- 6. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants [mdpi.com]

- 10. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2-Phenylglycine | C8H9NO2 | CID 3866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemeo.com [chemeo.com]

- 14. CN101665443A - Method for preparing amino acid dane salt - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

A Technical Guide to the Basic Characteristics of Chiral Amino Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amino acid esters are fundamental building blocks in the fields of organic synthesis, medicinal chemistry, and drug development. As derivatives of amino acids, the constituent components of proteins, these compounds possess inherent chirality, a feature that is critical for biological activity. The esterification of the carboxylic acid moiety modifies the physicochemical properties of the parent amino acid, such as solubility and reactivity, making these derivatives versatile intermediates in a multitude of chemical transformations. Their applications range from peptide synthesis and the creation of chiral auxiliaries to their role as key precursors in the asymmetric synthesis of complex pharmaceuticals. This guide provides an in-depth overview of the core characteristics of chiral amino acid esters, focusing on their physicochemical properties, synthesis methodologies, and analytical techniques for enantiomeric separation, with a particular emphasis on their application in drug discovery and development.

Physicochemical Properties

Chiral amino acid esters are typically white crystalline solids, often supplied as hydrochloride salts to improve their stability and handling.[1] The free esters, while less stable, are also utilized in various synthetic applications. The conversion of the zwitterionic amino acid to its ester form significantly alters its physical properties, such as melting point and solubility. Unlike free amino acids which have high melting points due to strong intermolecular ionic interactions, their corresponding esters exhibit a wider range of melting points.[2] They generally show improved solubility in organic solvents, a crucial characteristic for their use in organic reactions.

A key characteristic of these compounds is their optical activity, meaning they rotate the plane of polarized light.[3] The direction and magnitude of this rotation, known as the specific rotation ([(\alpha)]), is a defining physical constant for each enantiomer and is dependent on the concentration, solvent, temperature, and the wavelength of the light used.[3] The sign of the specific rotation (+ or -) denotes whether the compound is dextrorotatory or levorotatory, respectively.[3]

Below is a summary of key physicochemical data for the hydrochloride salts of common chiral amino acid esters.

| Amino Acid Ester | Enantiomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation ([(\alpha)]) [Solvent, concentration] |

| Alanine Methyl Ester HCl | L | C4H10ClNO2 | 139.58 | 109-111[4] | +7.0° (c=1.6 in methanol) |

| D | C4H10ClNO2 | 139.58 | 108-110[5][6] | -8.0° (c=1.6 in methanol)[6][7] | |

| Leucine Ethyl Ester HCl | L | C8H18ClNO2 | 195.69 | 134-136[8][9] | +18.0° (c=5 in ethanol)[9] |

| D | C8H18ClNO2 | 195.69 | 121-127[10] | -18.0° (c=1 in ethanol)[10] | |

| Phenylalanine Methyl Ester HCl | L | C10H14ClNO2 | 215.68 | 158-162 | +32.4° (c=2 in ethanol) |

| D | C10H14ClNO2 | 215.68 | 159-163[11][12] | -37.0° (c=2 in ethanol)[11] | |

| Valine Methyl Ester HCl | L | C6H14ClNO2 | 167.63 | 171-173[13][14] | +15.0° (c=2 in H2O)[14] |

| D | C6H14ClNO2 | 167.63 | 148-159[15] | -18.0° (c not specified)[15] |

Synthesis of Chiral Amino Acid Esters

The synthesis of enantiomerically pure amino acid esters is a critical step in their application. Several methods have been developed, each with its advantages and limitations.

Fischer-Speier Esterification

This is a classic and widely used method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride.

Experimental Protocol: Fischer-Speier Esterification of L-Alanine to L-Alanine Methyl Ester Hydrochloride

Materials:

-

L-Alanine

-

Anhydrous Methanol

-

Thionyl chloride (SOCl₂) or dry Hydrogen Chloride (HCl) gas

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-Alanine in anhydrous methanol.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble dry HCl gas through the suspension. This in situ generation of HCl acts as the catalyst.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for a period of 1 to 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is triturated with diethyl ether to remove any non-polar impurities and to induce crystallization.

-

Filter the solid product, wash with cold diethyl ether, and dry under vacuum to yield L-Alanine Methyl Ester Hydrochloride as a white crystalline solid.[4]

Synthesis via N-Carboxyanhydrides (NCAs)

This method involves the use of N-carboxyanhydrides (NCAs), which are activated derivatives of amino acids. NCAs react with alcohols to form the corresponding amino acid esters. This method is particularly useful in peptide synthesis.

Experimental Protocol: Synthesis of an Amino Acid Ester from an N-Carboxyanhydride

Materials:

-

Amino acid N-carboxyanhydride (NCA)

-

Anhydrous alcohol (e.g., methanol, ethanol)

-

Anhydrous, inert solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

Dissolve the amino acid NCA in an anhydrous, inert solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the anhydrous alcohol to the solution. The reaction is typically carried out at room temperature.

-

Stir the reaction mixture until the NCA is consumed, as monitored by IR spectroscopy (disappearance of the characteristic NCA carbonyl stretches) or TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude amino acid ester can then be purified by column chromatography or crystallization, often after conversion to its hydrochloride salt for better stability and ease of handling.

Caption: General workflow for the synthesis and purification of chiral amino acid esters.

Enzymatic Synthesis

Enzymatic methods offer a green and highly stereoselective approach to the synthesis of chiral amino acid esters. Lipases are commonly employed for the enantioselective esterification of racemic amino acids or the hydrolysis of racemic amino acid esters.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Amino Acid Ester

Materials:

-

Racemic N-protected amino acid ester

-

Immobilized lipase (e.g., Candida antarctica lipase B)

-

Organic solvent (e.g., hexane, toluene)

-

Buffer solution (if hydrolysis is performed)

Procedure:

-

Dissolve the racemic N-protected amino acid ester in an appropriate organic solvent.

-

Add the immobilized lipase to the solution.

-

Incubate the mixture with shaking at a controlled temperature.

-

The lipase will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.

-

Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the remaining ester and the formed acid.

-

When the desired conversion (typically around 50%) is reached, filter off the immobilized enzyme.

-

Separate the unreacted ester from the carboxylic acid by extraction with an aqueous base. The acid will move into the aqueous layer as its salt, while the ester remains in the organic layer.

-

Isolate the enantiomerically enriched ester from the organic layer by removing the solvent. The enantiomerically enriched acid can be recovered from the aqueous layer by acidification and extraction.

Analytical Techniques for Enantiomeric Separation

Ensuring the enantiomeric purity of chiral amino acid esters is paramount, especially in pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most powerful and widely used technique for this purpose.[16]

Chiral HPLC

In chiral HPLC, the separation of enantiomers is achieved through their differential interactions with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of amino acid derivatives.[16] To enhance detection, especially at low concentrations, amino acid esters are often derivatized with a chromophoric or fluorophoric tag, such as 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl).[16]

Experimental Protocol: Chiral HPLC Separation of NBD-Derivatized Amino Acid Esters

Instrumentation:

-

HPLC system with a UV or fluorescence detector

-

Chiral column (e.g., Chiralpak IA, Chiralcel OD-H)

Reagents:

-

Sample of NBD-derivatized amino acid ester

-

HPLC-grade solvents for the mobile phase (e.g., hexane, isopropanol)

Procedure:

-

Sample Preparation: Dissolve the NBD-derivatized amino acid ester in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of hexane and isopropanol is commonly used for normal-phase separations on polysaccharide-based CSPs. The ratio is optimized to achieve the best resolution.[16]

-

Flow Rate: Typically set around 1.0 mL/min.[16]

-

Column Temperature: Usually maintained at room temperature.

-

Detection: UV detection is performed at a wavelength appropriate for the NBD tag (e.g., 310 nm), or fluorescence detection is used for higher sensitivity (e.g., excitation at 470 nm and emission at 530 nm).[16]

-

-

Injection and Analysis: Inject a small volume of the sample onto the column and record the chromatogram. The two enantiomers will elute at different retention times, allowing for their separation and quantification.

-

Quantification: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Analytes | Separation Principle |

| Polysaccharide-Based | Chiralpak, Chiralcel | N-derivatized amino acid esters | Hydrogen bonding, dipole-dipole, and (\pi)-(\pi) interactions with the carbamate groups on the polysaccharide backbone.[16] |

| Crown Ether-Based | CROWNPAK | Free amino acid esters | Complexation between the crown ether cavity and the protonated primary amine of the analyte. |

| Ligand Exchange | --- | Free amino acid esters | Formation of diastereomeric ternary complexes with a metal ion and a chiral ligand on the stationary phase. |

| Macrocyclic Glycopeptide | CHIROBIOTIC | N-derivatized amino acid esters | Multiple chiral recognition mechanisms including hydrogen bonding, ionic interactions, and inclusion complexation. |

Applications in Drug Development and Research

Chiral amino acid esters are indispensable in the pharmaceutical industry and scientific research due to their versatility as chiral building blocks.

Caption: Logical relationship of the applications of chiral amino acid esters.

-

Peptide Synthesis: Amino acid esters, with their carboxyl group protected, are fundamental for the stepwise construction of peptide chains in both solid-phase and solution-phase peptide synthesis.

-

Asymmetric Synthesis: They serve as versatile chiral synthons, providing a readily available source of stereocenters for the synthesis of complex natural products and chiral drugs.

-